molecular formula C6H2BrF4N B1412142 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1227599-89-4

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No. B1412142
M. Wt: 243.98 g/mol
InChI Key: FVNPYUHMKBSSIR-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is a chemical compound that is used in the preparation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Chemical Reactions Analysis

“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis of Poly-Substituted Pyridines

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is used in synthesizing poly-substituted pyridines. A study by Chen et al. (2010) describes a strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines using C-F bond breaking of the anionically activated fluoroalkyl group, providing a supplement to pyridine synthesis (Chen et al., 2010).

Deprotonative Functionalization with Aldehydes

Research by Shigeno et al. (2019) demonstrates the deprotonative functionalization of pyridine derivatives with aldehydes using an amide base. This method efficiently reacts pyridine substrates bearing two electron-withdrawing substituents at the 3- and 5-positions with various aldehydes, including arylaldehydes (Shigeno et al., 2019).

Preparation of Trifluoromethyl-Substituted Pyridines

Cottet and Schlosser (2002) extended a method for preparing trifluoromethyl substituted benzenes to the pyridine series. They successfully converted 2-iodopyridines into 2-(trifluoromethyl)pyridines by displacement of iodide with (trifluoromethyl)copper (Cottet & Schlosser, 2002).

Radiopharmaceutical Applications

Brugarolas et al. (2016) describe the synthesis of meta-substituted 3-fluoro-4-aminopyridine, important in pharmaceuticals and radiopharmaceuticals. They achieved this via direct fluorination of a pyridine N-oxide, demonstrating a new approach for the synthesis of these structures (Brugarolas et al., 2016).

Spectroscopic and Antimicrobial Studies

Vural and Kara (2017) conducted spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also examined its antimicrobial activities (Vural & Kara, 2017).

Safety And Hazards

“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, including “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-bromo-2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNPYUHMKBSSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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